An In-depth Technical Guide to the Chemical Properties of Diethyliodoaluminum
An In-depth Technical Guide to the Chemical Properties of Diethyliodoaluminum
Abstract: Diethyliodoaluminum (Et₂AlI), also known as diethylaluminum iodide, is a versatile and reactive organoaluminum compound that serves as a potent Lewis acid and reagent in organic synthesis. While less common than its chloride and hydride counterparts, its unique properties, stemming from the interplay between the electron-deficient aluminum center and the bulky, polarizable iodide ligand, enable specific applications in catalysis and carbon-carbon bond formation. This guide provides a comprehensive overview of the synthesis, structure, handling, and chemical reactivity of diethyliodoaluminum, tailored for researchers, chemists, and professionals in drug development. It emphasizes mechanistic rationale and provides actionable protocols and safety considerations critical for laboratory applications.
Introduction to Diethyliodoaluminum (Et₂AlI)
Organoaluminum reagents are mainstays of modern organic chemistry, valued for their ability to act as Lewis acids, alkylating agents, and polymerization co-catalysts.[1] Within this class, diethyliodoaluminum (C₄H₁₀AlI) occupies a specialized niche.[2][3] Its reactivity is primarily dictated by the highly polarized aluminum-carbon and aluminum-iodine bonds, which create a strongly electrophilic aluminum center. This Lewis acidity allows it to coordinate with and activate a wide range of functional groups, particularly carbonyls and other heteroatom-containing moieties.[4]
Compared to the more common diethylaluminum chloride (Et₂AlCl), the iodide analogue features a larger, more polarizable halogen. This distinction can influence its solubility, steric profile, and Lewis acidity, offering unique advantages in specific synthetic contexts, such as in the promotion of Baylis-Hillman reactions and the synthesis of tellurocarbonyl compounds.[4][5] This guide will explore these properties in detail, providing both theoretical grounding and practical insights.
Synthesis, Structure, and Safe Handling
Plausible Synthetic Route
The reaction likely proceeds as follows: Al₂(C₂H₅)₆ + I₂ → 2 (C₂H₅)₂AlI
Causality and Experimental Considerations:
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Stoichiometry: Precise control over the stoichiometry is crucial. An excess of iodine could lead to the formation of ethylaluminum diiodide (EtAlI₂) or aluminum triiodide (AlI₃), while excess triethylaluminum would remain as a contaminant.
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Inert Atmosphere: Triethylaluminum is pyrophoric and all organoaluminum compounds react violently with water and oxygen.[6] The entire synthesis, purification, and handling process must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Solvent: The reaction is typically performed in a dry, aprotic solvent, such as hexane or toluene, to control the reaction rate and facilitate heat dissipation.
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Temperature Control: The reaction is expected to be exothermic. It should be initiated at a low temperature (e.g., 0 °C) with slow, portion-wise addition of iodine to the triethylaluminum solution to maintain control.
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Caption: The dimeric structure of Et₂AlI with bridging iodide ligands.
Safe Handling and Storage
Trustworthiness through Self-Validating Protocols: Safe and effective use of Et₂AlI mandates strict adherence to protocols for handling air- and moisture-sensitive reagents.
Protocol: Handling Diethyliodoaluminum Solutions
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Inert Environment: All transfers must be performed in a certified fume hood, inside a glovebox, or using a Schlenk line flushed with high-purity argon or nitrogen.
-
Personal Protective Equipment (PPE): Wear flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.
-
Syringe/Cannula Transfer: Use oven-dried, nitrogen-flushed gas-tight syringes or a double-tipped needle (cannula) for liquid transfers between septum-sealed containers. Never pour the reagent in the open air.
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Quenching and Disposal: Small excess amounts of the reagent should be quenched slowly by adding to a large volume of a non-protic, high-boiling solvent (e.g., toluene), followed by the very slow, dropwise addition of a long-chain alcohol like isopropanol at 0 °C. The resulting solution can then be cautiously treated with water and neutralized for disposal.
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Storage: Store in a tightly sealed, septum-capped bottle (e.g., Sure/Seal™) in a cool, dry place, away from ignition sources, acids, and oxidizing agents. The storage area should be designated for pyrophoric reagents.
Physicochemical and Spectroscopic Properties
Quantitative data for diethyliodoaluminum is sparse in the literature. The following tables summarize known identifiers and expected spectroscopic characteristics.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 2040-00-8 | [3] |
| Molecular Formula | C₄H₁₀AlI | [2] |
| Molecular Weight | 212.01 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | - |
| Reactivity | Pyrophoric; reacts violently with water | [6] |
Spectroscopic Characterization
Directly published NMR spectra for diethyliodoaluminum are not available in the searched literature. However, based on data for analogous organoaluminum compounds, the following characteristics can be predicted.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity / Linewidth | Rationale and Notes |
| ¹H NMR | δ 0.0 - 0.5 (CH₂) δ 1.0 - 1.5 (CH₃) | Quartet (CH₂) Triplet (CH₃) | The ethyl groups bonded to aluminum typically show upfield shifts. Coupling should be a standard ethyl pattern. |
| ¹³C NMR | δ 1 - 10 (CH₂) δ 8 - 15 (CH₃) | Broad signals | Signals are expected to be broad due to the quadrupolar nature of the adjacent ²⁷Al nucleus. |
| ²⁷Al NMR | δ 150 - 200 | Very broad signal | Aluminum in a pseudo-tetrahedral environment with mixed C/I ligands would be highly asymmetric, leading to a very broad signal due to a large quadrupolar coupling constant. |
Expertise in Interpretation: The absence of sharp, well-defined peaks in the ¹³C and ²⁷Al NMR spectra is not an indication of impurity but rather a fundamental physical property of quadrupolar nuclei like ²⁷Al in an asymmetric environment. This broadness confirms the presence of the aluminum center and its bonding environment.
Chemical Reactivity and Mechanistic Insights
The primary role of diethyliodoaluminum in synthesis is that of a Lewis acid. It activates electrophiles, most commonly carbonyl compounds, rendering them more susceptible to nucleophilic attack.
Lewis Acid Catalysis in Cycloaddition Reactions
A classic application for organoaluminum Lewis acids is the catalysis of the Diels-Alder reaction. [7]The reaction involves a conjugated diene and an alkene (the dienophile) to form a cyclohexene ring. [8][9][10] Mechanism of Action:
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Activation: The electron-deficient aluminum atom of Et₂AlI coordinates to the lone pair of the carbonyl oxygen on the dienophile (e.g., methyl acrylate).
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Electronic Effect: This coordination withdraws electron density from the dienophile's π-system. Traditionally, this was thought to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), bringing it closer in energy to the Highest Occupied Molecular Orbital (HOMO) of the diene, thus accelerating the reaction. [8]3. Modern Interpretation: More recent quantum chemical studies suggest that the primary role of the Lewis acid is to reduce the steric Pauli repulsion between the electron clouds of the diene and dienophile, which is the main component of the activation barrier. [11]4. Stereoselectivity: The bulky Et₂AlI-dienophile complex often enhances the diastereoselectivity of the reaction, favoring the endo product due to stabilizing secondary orbital interactions and steric hindrance that disfavors the exo transition state.
Diagram 3: Mechanism of Et₂AlI-Catalyzed Diels-Alder Reaction
Caption: Catalytic cycle for a Diels-Alder reaction promoted by Et₂AlI.
Experimental Protocols
Protocol: Representative Et₂AlI-Promoted Baylis-Hillman Reaction
Diethyliodoaluminum has been shown to be an effective promoter for the Baylis-Hillman reaction, which forms a C-C bond between the α-position of an activated alkene and a carbon electrophile, such as an aldehyde. [4] Reaction: Condensation of an α,β-unsaturated ketone with an aldehyde.
Materials:
-
2-Cyclohexen-1-one (1.0 mmol)
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Benzaldehyde (1.2 mmol)
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Diethyliodoaluminum (1.2 mmol, e.g., 1.0 M solution in hexanes)
-
Dichloromethane (CH₂Cl₂, dry, 5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-cyclohexen-1-one (1.0 mmol) and benzaldehyde (1.2 mmol).
-
Solvent Addition: Dissolve the reactants in dry dichloromethane (5 mL) via syringe.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Catalyst Addition: Slowly add the diethyliodoaluminum solution (1.2 mL of a 1.0 M solution, 1.2 mmol) dropwise via syringe over 5 minutes. Causality Note: Slow addition is critical to control the initial exotherm from the Lewis acid-base complex formation.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) at 0 °C. Safety Note: Gas evolution (ethane) will occur. Ensure adequate ventilation and slow addition.
-
Workup: Transfer the mixture to a separatory funnel. Wash the aqueous layer with CH₂Cl₂ (2 x 10 mL). Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (10 mL, to remove any iodine species) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Baylis-Hillman adduct.
Conclusion and Future Outlook
Diethyliodoaluminum is a potent, albeit specialized, organoaluminum reagent whose utility stems from its strong Lewis acidity. While its pyrophoric nature demands rigorous handling procedures, its demonstrated efficacy in promoting complex bond-forming reactions like the Baylis-Hillman condensation highlights its value in synthetic chemistry. Future research may focus on developing chiral variants or exploring its application in asymmetric catalysis, further expanding the toolkit available to synthetic chemists for the stereoselective construction of complex molecules.
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